molecular formula C10H21NO B2566718 [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol CAS No. 2375247-93-9

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol

Cat. No.: B2566718
CAS No.: 2375247-93-9
M. Wt: 171.284
InChI Key: GVNWRJGKYQDOLN-BDAKNGLRSA-N
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Description

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol is a chiral compound with a piperidine ring structure substituted with a tert-butyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale chiral resolution techniques to separate the desired enantiomer from a racemic mixture. This can be achieved through methods such as chiral chromatography or crystallization with chiral auxiliaries .

Chemical Reactions Analysis

Types of Reactions

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups .

Scientific Research Applications

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    [(2S,4S)-4-Tert-butylpiperidin-2-yl]methanol: This compound has a similar structure but differs in the stereochemistry at the 4-position.

    [(2R,4R)-4-Tert-butylpiperidin-2-yl]methanol: Another stereoisomer with different spatial arrangement of atoms.

    [(2S,4R)-4-Isopropylpiperidin-2-yl]methanol: Similar structure with an isopropyl group instead of a tert-butyl group.

Uniqueness

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts distinct steric and electronic properties that differentiate it from other similar compounds .

Properties

IUPAC Name

[(2S,4R)-4-tert-butylpiperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h8-9,11-12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNWRJGKYQDOLN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCN[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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